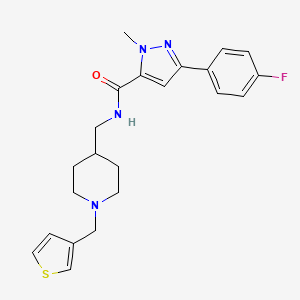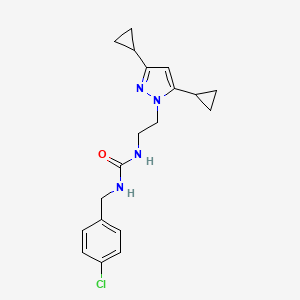
1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea, commonly known as CDPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. CDPPB belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5).
Scientific Research Applications
Synthesis and Antibacterial Evaluation
Compounds containing urea and pyrazole derivatives have been synthesized for their potential antibacterial properties. For instance, Azab, Youssef, and El-Bordany (2013) investigated the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, highlighting the versatility of urea derivatives in creating compounds with significant biological activities (Azab, Youssef, & El-Bordany, 2013).
Molecular Gelators
Gelation properties of certain urea derivatives have been explored, with specific compounds forming hydrogels under acidic conditions. Lloyd and Steed (2011) found that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, demonstrating the role of urea derivatives in tuning the physical properties of gels, which could have implications for drug delivery systems and material science (Lloyd & Steed, 2011).
Anticancer Potential
Research into urea derivatives also extends into their potential anticancer applications. Gaudreault, Lacroix, Pagé, and Joly (1988) synthesized 1-Aryl-3-(2-chloroethyl) ureas, evaluating their cytotoxicity on human adenocarcinoma cells in vitro. This research points to the capability of specific urea compounds to act as anticancer agents, underscoring the importance of chemical synthesis in medicinal chemistry (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Gelation and Complex Formation
Urea derivatives can lead to the formation of complex structures and gels, which have a variety of applications in pharmaceuticals and materials science. Kirschbaum and Wadke (1976) described the gelation properties of a cyclic nucleotide inhibitor with urea, providing insights into the interactions between urea derivatives and other chemical entities that might be exploited in drug formulation and material design (Kirschbaum & Wadke, 1976).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-16-7-1-13(2-8-16)12-22-19(25)21-9-10-24-18(15-5-6-15)11-17(23-24)14-3-4-14/h1-2,7-8,11,14-15H,3-6,9-10,12H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXVTGZVBVGXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=C(C=C3)Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]dithiazol-5-imine](/img/structure/B2736891.png)
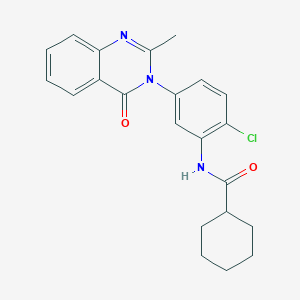

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2736897.png)

![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2736902.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2736904.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2736906.png)
![2-amino-6-(3-(diethylamino)propyl)-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2736907.png)
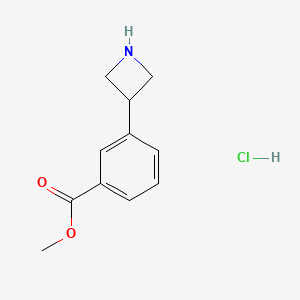
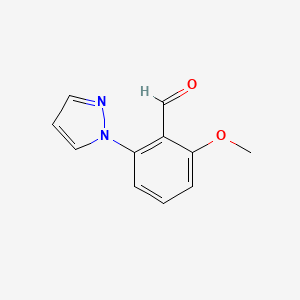
![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/no-structure.png)
